APY0201 is a small molecule identified as a potent and selective inhibitor of phosphatidylinositol-3-phosphate 5-kinase (PIKfyve). [, , , , , ] This enzyme plays a critical role in regulating intracellular vesicle trafficking and signaling pathways, particularly within the endolysosomal system. [, , , , , ] Due to its inhibitory effect on PIKfyve, APY0201 has emerged as a valuable tool in biological research, enabling scientists to investigate the roles of PIKfyve in various cellular processes and disease models. [, , , , , ]
APY0201 is classified under pyrazolo[1,5-a]pyrimidine inhibitors. It was identified through a structure-activity relationship study aimed at targeting specific kinases involved in phosphoinositide metabolism. The compound directly interacts with the ATP-binding site of PIKfyve kinase, effectively suppressing the synthesis of phosphatidylinositol 3,5-bisphosphate, a lipid crucial for cellular signaling pathways .
The synthesis of APY0201 involves several key steps that focus on constructing its pyrazolo[1,5-a]pyrimidine core. The synthetic route typically begins with the formation of the pyrazole ring followed by strategic substitutions to enhance potency and selectivity against PIKfyve.
Key steps in the synthesis may include:
The detailed synthetic pathway often requires careful optimization of reaction conditions to achieve high yields and purity of APY0201 .
APY0201 has a complex molecular structure characterized by its unique pyrazolo[1,5-a]pyrimidine framework. The molecular formula is typically represented as C₁₃H₁₁N₅O, with a molecular weight of approximately 245.26 g/mol.
Key structural features include:
The three-dimensional conformation of APY0201 can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its binding orientation within the active site of PIKfyve .
APY0201 undergoes several key chemical reactions that are essential for its biological activity:
These reactions are typically studied using biochemical assays that measure enzyme activity in the presence of varying concentrations of APY0201 .
The mechanism by which APY0201 exerts its effects primarily involves inhibition of PIKfyve activity. By binding to the ATP-binding site, APY0201 prevents the phosphorylation of substrates necessary for producing phosphatidylinositol 3,5-bisphosphate. This disruption leads to altered signaling pathways associated with cell survival, proliferation, and immune responses.
Data from various studies indicate that inhibition of PIKfyve by APY0201 results in:
APY0201 exhibits several notable physical and chemical properties:
These properties are essential for formulating APY0201 into therapeutic agents suitable for clinical use .
APY0201's primary applications lie within biomedical research and therapeutic development:
APY0201 possesses the molecular formula C₂₃H₂₃N₇O and a molecular weight of 413.48 g/mol. Its chemical structure features a central pyrazolo[1,5-a]pyrimidine core substituted with a morpholine ring at the 7-position and a pyridinyl group at the 2-position. A key structural determinant is the (E)-configured hydrazone linker (N-[(E)-(3-methylphenyl)methylidene]amino) connecting the central core to a 3-methylbenzylidene moiety [4] [6] [7]. This specific configuration is critical for high-affinity target binding.
Biophysically, APY0201 exhibits high solubility in dimethyl sulfoxide (DMSO) (≥ 35 mg/mL) but is insoluble in aqueous buffers, necessitating DMSO-based stock solutions for experimental use [4] [7]. It functions as a potent, ATP-competitive inhibitor, directly binding to the kinase domain of PIKfyve. This binding interrupts the phosphorylation of PtdIns3P, thereby depleting cellular levels of PtdIns(3,5)P₂ and disrupting downstream signaling cascades dependent on this phosphoinositide [1] [3]. The compound demonstrates exceptional selectivity for PIKfyve over other kinases and cytokine targets, with a distinct profile compared to structurally related inhibitors like apilimod and YM201636 [1] [2].
Table 1: Structural and Physicochemical Properties of APY0201
Property | Value | Significance |
---|---|---|
Chemical Name | (E)-4-(5-(2-(3-methylbenzylidene)hydrazinyl)-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine | IUPAC nomenclature defining atomic connectivity and stereochemistry |
CAS Number | 1232221-74-7 | Unique compound identifier |
Molecular Formula | C₂₃H₂₃N₇O | Elemental composition: C, 66.81%; H, 5.61%; N, 23.71%; O, 3.87% |
Molecular Weight | 413.48 g/mol | Impacts pharmacokinetics and biodistribution |
Solubility | ≥ 35 mg/mL in DMSO | Critical for preparing experimental stock solutions; insoluble in water/PBS |
Key Structural Motifs | Pyrazolo[1,5-a]pyrimidine core, (E)-hydrazone linker, Morpholine, Pyridinyl, 3-methylbenzylidene | Essential for PIKfyve binding and inhibition [1] [4] |
InChiKey | RFZQYGBLRIKROZ-UHFFFAOYSA-N | Standard molecular descriptor |
The discovery of APY0201 originated from a structure-activity relationship (SAR) campaign focused on identifying small molecules capable of inhibiting IL-12 and IL-23 production in activated macrophages and monocytes. Initial screening identified a lead compound, which was subsequently optimized to enhance potency, selectivity, and pharmacokinetic properties, culminating in APY0201 [1] [6]. Pharmacological characterization revealed its remarkable ability to suppress IL-12p70 and IL-12p40 production in thioglycollate-induced mouse peritoneal exudate cells (TG-PECs) with IC₅₀ values of 8.4 nM and 16 nM, respectively. Crucially, it exhibited significant selectivity (>10-fold) for inhibiting IL-12/23 over tumor necrosis factor-alpha (TNF-α) production, a key differentiator from broader immunosuppressants [1] [6] [7]. This selectivity profile was conserved across species, including human peripheral blood mononuclear cells (PBMCs), where it inhibited IL-12p40 with an IC₅₀ of 99 nM [1] [6].
In vivo validation in an adoptive transfer model of inflammatory bowel disease (IBD) using IL-10 knockout (KO) CD4+ T cells demonstrated the therapeutic potential of APY0201. Oral administration (30 mg/kg) significantly ameliorated colitis, reducing colon weight increases by 73.3% and preventing severe diarrhea, effects comparable to prednisolone (15 mg/kg BID) but without the associated body weight loss [1] [6]. This efficacy, coupled with the identification of its molecular target as PIKfyve via chemical proteomics using FLAG-tagged bait compounds and sensitive LC-MS/MS [1], redirected its application towards oncology. Unbiased high-throughput screening in hematological malignancies revealed potent cytotoxicity against multiple myeloma (MM) and non-Hodgkin lymphoma (NHL) cell lines and primary patient samples, establishing its repurposing as an anticancer agent [2] [5].
Table 2: Comparative Profile of APY0201 and Related PIKfyve Inhibitors
Inhibitor | Primary Screening Context | PIKfyve Inhibition IC₅₀/EC₅₀ | Key Therapeutic Findings |
---|---|---|---|
APY0201 | IL-12/23 Production | 5.2 nM (Enzymatic IC₅₀) | Nanomolar cytotoxicity in MM/NHL cell lines & primary samples; Autophagy blockade in GC; Reduces colitis in vivo [1] [2] [3] |
Apilimod | IL-12/23 Production | >1000 nM (Cellular EC₅₀ avg.) | Less potent than APY0201 in MM/NHL; Clinical trials in autoimmune diseases & NHL [2] [5] [6] |
YM201636 | PIKfyve Inhibitor (Research) | ~1300 nM (Cellular EC₅₀ avg.) | Research tool; Demonstrates PIKfyve inhibition phenotype but lower potency than APY0201 in cancer models [2] [5] |
APY0201 exerts its primary pharmacological effects through potent, selective, and ATP-competitive inhibition of PIKfyve kinase. PIKfyve catalyzes the phosphorylation of PtdIns3P to PtdIns(3,5)P₂, a critical lipid messenger governing multiple facets of endolysosomal function, including lysosomal maturation, endolysosomal trafficking, autophagosome-lysosome fusion, and lysosomal acidification [1] [3] [5]. Inhibition of PIKfyve by APY0201 leads to a rapid depletion of PtdIns(3,5)P₂, triggering a cascade of cellular events:
Table 3: Cellular Consequences of PIKfyve Inhibition by APY0201 Across Disease Models
Cellular Process | Key Effects of APY0201 | Functional Outcome | Disease Context Validated |
---|---|---|---|
Lysosomal Function | Vacuolation; Impaired acidification; Reduced protease (e.g., Cathepsin D) maturation | Loss of degradative capacity | MM [5], GC [3], Inflammation [1] |
Autophagic Flux | LC3-II accumulation; p62/SQSTM1 accumulation; Blocked autolysosome formation & degradation | Autophagy blockade → Cell stress; Energy depletion; Inhibition of proliferation | GC [3], MM [2] [5] |
TFEB Signaling | Dephosphorylation & nuclear translocation; Upregulation of CLEAR network genes | Failed compensatory lysosomal biogenesis; Contributes to cell death in sensitive cells | MM [5], NHL models |
Cell Cycle Progression | Downregulation: Cyclin D1, E1, CDK2, CDK4, CDK6; Upregulation: p21, p27 | G1/S phase arrest | GC [3] |
Cytokine Production | Suppression of IL12B and IL23A transcription; Reduced IL-12p70, IL-12p40, IL-23 | Anti-inflammatory effects | Colitis models [1] [6] |
Cell Death | Caspase-3 activation; PARP cleavage | Apoptotic cell death | MM [5], NHL models |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4